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molecular formula C12H13NOS B8539378 C-(5-benzyloxy-thiophen-2-yl)methylamine

C-(5-benzyloxy-thiophen-2-yl)methylamine

Cat. No. B8539378
M. Wt: 219.30 g/mol
InChI Key: SNBYHJUPNRHHQF-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a solution of 5-benzyloxy-thiophene-2-carbonitrile described in Preparation Example 81 (30 mg, 0.14 mmol) in tetrahydrofuran (3 mL) was added lithium aluminum hydride (21 mg, 0.557 mmol), which was then stirred for 1.5 hours at room temperature. Sodium fluoride (240 mg, 5.72 mmol) was added to the reaction mixture, which was stirred for 2 hours, then, on an ice bath, 10% hydrous tetrahydrofuran (2 mL) was added. The reaction mixture was filtered through Celite pad, the filtrate was concentrated and C-(5-benzyloxy-thiophen-2-yl)methylamine (32 mg, 0.147 mmol) was obtained as a crude product. The title compound (3 mg, 0.008 mmol, 5.4%) was obtained from this and quinoline-6-carboxylic acid (26 mg, 0.15 mmol) according to an analogous method to Example H-1.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 81
Quantity
30 mg
Type
reactant
Reaction Step Three
Quantity
21 mg
Type
reactant
Reaction Step Four
Quantity
240 mg
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[S:13][C:12]([C:14]#[N:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[F-].[Na+]>O1CCCC1>[CH2:1]([O:8][C:9]1[S:13][C:12]([CH2:14][NH2:15])=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(S1)C#N
Step Three
Name
Example 81
Quantity
30 mg
Type
reactant
Smiles
Step Four
Name
Quantity
21 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Five
Name
Quantity
240 mg
Type
reactant
Smiles
[F-].[Na+]
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(S1)CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.147 mmol
AMOUNT: MASS 32 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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